molecular formula C13H17Cl2NO2 B5194177 4-[3-(2,3-dichlorophenoxy)propyl]morpholine

4-[3-(2,3-dichlorophenoxy)propyl]morpholine

Cat. No.: B5194177
M. Wt: 290.18 g/mol
InChI Key: RZKRWTSNIMMYKI-UHFFFAOYSA-N
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Description

4-[3-(2,3-dichlorophenoxy)propyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine typically involves the reaction of 2,3-dichlorophenol with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-dichlorophenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dechlorinated products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated morpholine derivatives.

Scientific Research Applications

4-[3-(2,3-dichlorophenoxy)propyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenoxy group may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,5-dichlorophenoxy)propyl]morpholine
  • 4-[3-(2,4-dichlorophenoxy)propyl]morpholine
  • 4-[3-(2,6-dichlorophenoxy)propyl]morpholine

Uniqueness

4-[3-(2,3-dichlorophenoxy)propyl]morpholine is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds with different chlorine substitutions.

Properties

IUPAC Name

4-[3-(2,3-dichlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c14-11-3-1-4-12(13(11)15)18-8-2-5-16-6-9-17-10-7-16/h1,3-4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRWTSNIMMYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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